molecular formula C21H16ClNO4 B13370519 3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B13370519
M. Wt: 381.8 g/mol
InChI Key: CMSXNFULJNKOIH-UHFFFAOYSA-N
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Description

3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final step involves coupling the furan and indole moieties through a series of condensation reactions, often using reagents like acetic anhydride or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Due to its structural features, it is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 3-(4-chlorophenyl)-1,2-propanediol

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C21H16ClNO4

Molecular Weight

381.8 g/mol

IUPAC Name

3-[2-[5-(4-chlorophenyl)furan-2-yl]-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one

InChI

InChI=1S/C21H16ClNO4/c1-12-2-7-16-15(10-12)21(26,20(25)23-16)11-17(24)19-9-8-18(27-19)13-3-5-14(22)6-4-13/h2-10,26H,11H2,1H3,(H,23,25)

InChI Key

CMSXNFULJNKOIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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